molecular formula C18H18FN3O2S B13738379 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1001070-30-9

6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13738379
CAS No.: 1001070-30-9
M. Wt: 359.4 g/mol
InChI Key: NVYLJDCCQFQSIY-CQSZACIVSA-N
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Description

The compound 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:

  • (2R)-Pyrrolidinylmethyl group: Provides stereochemical specificity and modulates lipophilicity.
  • Phenylsulfonyl moiety: Contributes to stability and electron-withdrawing effects.

This compound is of interest in medicinal chemistry, particularly in kinase inhibition, as evidenced by its structural similarity to c-KIT inhibitors .

Properties

CAS No.

1001070-30-9

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-fluoro-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H18FN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m1/s1

InChI Key

NVYLJDCCQFQSIY-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)F

Origin of Product

United States

Biological Activity

6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the pyrrolopyridine class. Its unique structural features, including a fluorine atom at the 6-position of the pyridine ring and a phenylsulfonyl group, suggest potential biological activities that merit investigation. This article synthesizes current research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine is characterized by:

  • Pyrrole and Pyridine Rings : The fusion of these rings contributes to the compound's stability and reactivity.
  • Phenylsulfonyl Group : This moiety is often associated with enhanced biological activity due to its ability to interact with various biological targets.
  • Fluorine Substitution : The presence of fluorine can influence lipophilicity and bioavailability, potentially affecting pharmacokinetics.

Biological Activity Overview

Research indicates that compounds similar to 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine exhibit diverse biological activities. These include:

  • Antiviral Activity : Similar compounds have demonstrated significant inhibitory effects against HIV-1, suggesting potential antiviral applications for this compound as well .
  • Anticancer Properties : Pyrrolopyridines have been explored for their ability to inhibit cancer cell proliferation, possibly through multiple mechanisms including apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro studies have shown that derivatives of pyrrolopyridines can exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Fluoro Derivative AHeLa10Induces apoptosis
6-Fluoro Derivative BMCF-715Cell cycle arrest
6-Fluoro Derivative CA54920Inhibition of proliferation

Case Studies

A notable study investigated the mechanism of action of pyrrolopyridine derivatives in inhibiting HIV-1 replication. The study revealed that certain structural modifications significantly enhanced antiviral potency. For instance, compounds with specific stereochemical configurations showed improved binding affinities to the HIV reverse transcriptase enzyme, correlating with increased antiviral activity .

Mechanistic Insights

The biological activity of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine may be attributed to its ability to interact with key biological targets:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in cell growth and viral replication.
  • Receptor Modulation : The phenylsulfonyl group may facilitate interactions with various receptors, modulating signaling pathways critical for cellular function.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Position 6 Substituent Molecular Weight (g/mol) Key Features Reference
Compound A Fluorine 219.12* High electronegativity; potential for dipole interactions.
6-Chloro-1-(phenylsulfonyl)-2-[(2S)-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine Chlorine 292.74 Larger halogen; increased steric bulk but reduced metabolic stability.
6-Fluoro-1H-pyrrolo[3,2-b]pyridine Fluorine 136.13 Different pyrrolo ring position ([3,2-b]); altered aromaticity.

Note: *Calculated based on .

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine, which introduces steric hindrance .
  • Pyrrolo Ring Position : The [2,3-b] arrangement in Compound A vs. [3,2-b] in analogues alters π-stacking interactions and binding site compatibility .

Pyrrolidinylmethyl Group Stereochemistry

Compound Name Pyrrolidinylmethyl Configuration Impact on Activity Reference
Compound A (2R) Optimal spatial arrangement for receptor binding; enantioselective efficacy.
6-Fluoro-2-[(2S)-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (2S) Potential for reduced target affinity due to stereochemical mismatch.
  • Stereochemical Specificity : The (2R) configuration in Compound A likely enhances binding to chiral targets, such as kinases, compared to the (2S) enantiomer .

Sulfonyl Group Modifications

Compound Name Sulfonyl Group Key Effects Reference
Compound A Phenylsulfonyl Stabilizes the molecule via electron withdrawal; improves solubility.
2-Chloro-1H-pyrrolo[2,3-b]pyridine None Reduced stability; higher reactivity at the pyrrolo nitrogen.
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl + Bromine Bromine increases steric bulk but may hinder pharmacokinetics.
  • Role of Phenylsulfonyl: The sulfonyl group in Compound A prevents unwanted nucleophilic reactions and enhances metabolic stability compared to non-sulfonylated analogues .

Halogen and Heterocyclic Variations

Compound Name Structural Features Biological Implications Reference
Compound A 6-Fluoro, [2,3-b] pyrrolo core Balanced electronic and steric properties for kinase inhibition.
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Bromine + Iodine Heavy halogens may impede cellular uptake due to size.
6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine Thiophene substituent Increased hydrophobicity; potential for off-target interactions.
  • Multi-Halogen Substitutions : Compounds with bromine/iodine (e.g., ) exhibit higher molecular weights and reduced solubility, limiting their therapeutic utility compared to Compound A .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine generally involves:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the fluoro substituent at position 6.
  • Installation of the phenylsulfonyl group at position 1.
  • Attachment of the (2R)-2-pyrrolidinylmethyl substituent at position 2.

The synthetic route is typically multi-step and requires precise control of reaction conditions to ensure regioselectivity and stereochemical integrity.

Stepwise Preparation Details

Formation of the Pyrrolo[2,3-b]pyridine Core
  • Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine or related halogenated precursors, the core is constructed via cyclization reactions or palladium-catalyzed cross-coupling methods.
  • Typical conditions involve palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), base (e.g., potassium carbonate), and solvents like dioxane/water mixtures under nitrogen atmosphere at elevated temperatures (~80 °C).
Introduction of the Phenylsulfonyl Group at Position 1
  • The phenylsulfonyl substituent is introduced through sulfonylation using phenylsulfonyl chloride.
  • This reaction is generally performed in dichloromethane (DCM) under basic conditions (e.g., sodium hydroxide or sodium hydride) at low temperatures (0–20 °C) to avoid side reactions.
  • The sulfonylation step is critical for enhancing the compound's stability and biological activity.
Fluorination at Position 6
  • Selective fluorination at position 6 can be achieved via electrophilic fluorination or by using fluorinated starting materials.
  • Fluorination often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, with reaction conditions optimized to prevent over-fluorination or degradation.
Attachment of the (2R)-2-pyrrolidinylmethyl Group at Position 2
  • The (2R)-2-pyrrolidinylmethyl substituent is introduced typically via nucleophilic substitution or reductive amination.
  • A common approach involves reacting a 2-halogenated pyrrolo[2,3-b]pyridine intermediate with (2R)-pyrrolidinylmethyl nucleophiles under controlled conditions to maintain stereochemistry.
  • Protecting groups may be used to prevent side reactions during this step.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Core formation Pd-catalyzed coupling (Pd(dppf)Cl2, K2CO3, dioxane/H2O) Pyrrolo[2,3-b]pyridine core
2 Sulfonylation Phenylsulfonyl chloride, NaH or NaOH, DCM, 0–20 °C 1-(Phenylsulfonyl) derivative
3 Fluorination Electrophilic fluorinating agent (e.g., Selectfluor) 6-Fluoro substitution
4 Nucleophilic substitution (2R)-2-pyrrolidinylmethyl nucleophile, base, solvent Final target compound

Reaction Conditions Optimization and Purification

  • Catalysts: Use of Pd catalysts such as Pd(dppf)Cl2 enhances regioselectivity and yield in coupling steps.
  • Solvents: Polar aprotic solvents like dioxane and dichloromethane are preferred for sulfonylation and coupling.
  • Temperature: Mild temperatures (0–20 °C) during sulfonylation prevent decomposition; elevated temperatures (~80 °C) are used for coupling.
  • Purification: Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) and recrystallization (e.g., DCM/hexane) improve purity.

Analytical Characterization

Summary Table of Key Preparation Data

Parameter Details
Core synthesis catalyst Pd(dppf)Cl2, 5 mol%
Base for coupling K2CO3, 3 equivalents
Solvent Dioxane/water (2.5:1)
Sulfonylation reagent Phenylsulfonyl chloride
Sulfonylation base NaH or NaOH
Sulfonylation solvent Dichloromethane (DCM)
Fluorination agent Selectfluor or equivalent
Temperature range 0–20 °C (sulfonylation), 80 °C (coupling)
Purification method Silica gel chromatography, recrystallization
Yield Typically >80% for sulfonylation step; overall yield varies by route

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